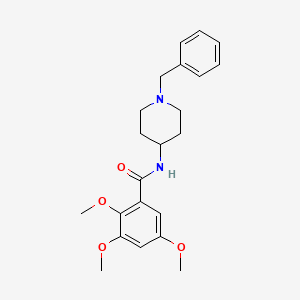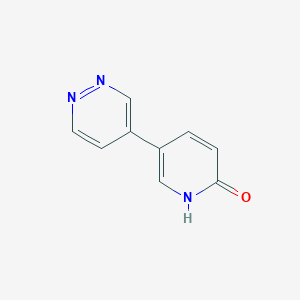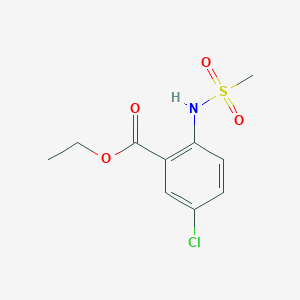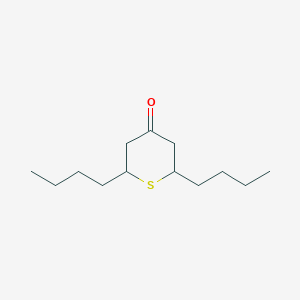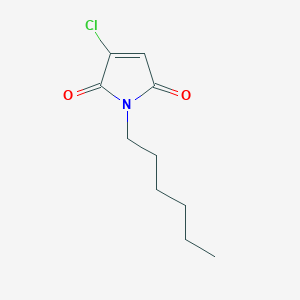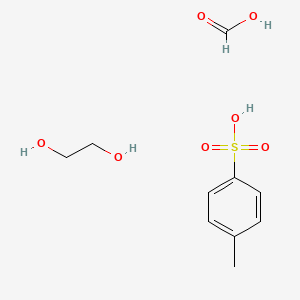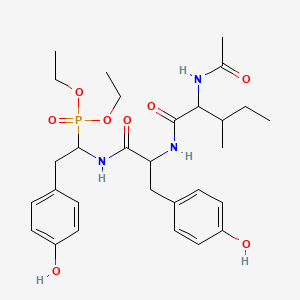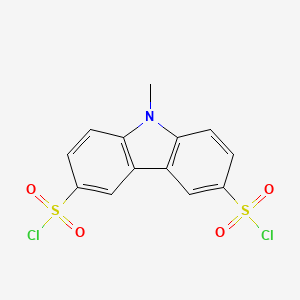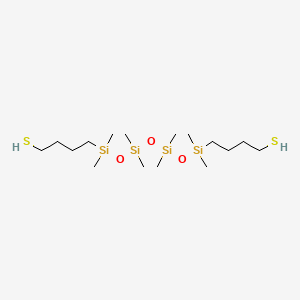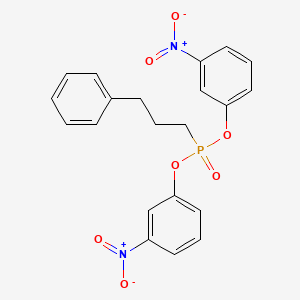![molecular formula C16H10Cl3NO B14366197 2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde CAS No. 90815-05-7](/img/structure/B14366197.png)
2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde is an organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde typically involves the reaction of 2,4-dichlorobenzyl chloride with indole-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It can be used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:
1-Chloro-2-methyl-4-nitrobenzene: Another chlorinated aromatic compound used in industrial applications.
2,4-Dichloroaniline: A compound with similar chlorinated phenyl groups, used in the synthesis of various chemicals.
The uniqueness of this compound lies in its specific indole structure combined with the dichlorophenyl and aldehyde groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
90815-05-7 |
|---|---|
Formule moléculaire |
C16H10Cl3NO |
Poids moléculaire |
338.6 g/mol |
Nom IUPAC |
2-chloro-1-[(2,4-dichlorophenyl)methyl]indole-3-carbaldehyde |
InChI |
InChI=1S/C16H10Cl3NO/c17-11-6-5-10(14(18)7-11)8-20-15-4-2-1-3-12(15)13(9-21)16(20)19/h1-7,9H,8H2 |
Clé InChI |
PBZWTKUQMPPGNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(N2CC3=C(C=C(C=C3)Cl)Cl)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide](/img/structure/B14366124.png)
![2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14366130.png)
